Cas no 87701-68-6 (Alismoxide)

Alismoxide structure
Alismoxide structure
Product Name:Alismoxide
CAS-Nr.:87701-68-6
MF:C15H26O2
MW:238.365745067596
MDL:MFCD13195570
CID:61113
PubChem ID:10988340
Update Time:2025-07-13

Alismoxide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Alismoxide
    • (1S,3aR,4R,8aS)-1,2,3,3a,4,5,6,8a-Octahydro-1,4-dimethyl-7-(1-methylethyl)-1,4-azulenediol
    • (+)-Alismoxide
    • 1,4-Azulenediol,1,2,3,3a,4,5,6,8a-octahydro-1,4-dimethyl-7-(1-methylethyl)-, (1S,3aR,4R,8aS)-
    • Nephalbidol
    • 9082AF
    • AK548047
    • N1054
    • 701A686
    • (1S,3aR,4R,8aS)-1,2,3,3a,4,5,6,8a-Octahydro-1,4-dimethyl-7-(1-methylethyl)-1,4-azulenediol (ACI)
    • 4β,10α-Dihydroxy-1αH,5βH-guai-6-ene
    • AKOS030632801
    • MFCD13195570
    • (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol
    • (1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
    • AS-56209
    • HY-N0426
    • AC-34275
    • CHEMBL2386511
    • 87701-68-6
    • CS-3653
    • DA-60913
    • (1S,3AR,4R,8AS)-7-ISOPROPYL-1,4-DIMETHYL-2,3,3A,5,6,8A-HEXAHYDROAZULENE-1,4-DIOL
    • MDL: MFCD13195570
    • Inchi: 1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1
    • InChI-Schlüssel: IWQURBSTAIRNAE-BARDWOONSA-N
    • Lächelt: C[C@@]1(CC[C@H]2[C@@](CCC(=C[C@H]12)C(C)C)(O)C)O

Berechnete Eigenschaften

  • Genaue Masse: 238.19300
  • Monoisotopenmasse: 238.193280068 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 334
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 40.5
  • Molekulargewicht: 238.37
  • XLogP3: 2.1

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 1.024
  • Schmelzpunkt: 140-142 ºC
  • Siedepunkt: 343.228℃ at 760 mmHg
  • Flammpunkt: 153.902 °C
  • PSA: 40.46000
  • LogP: 2.89080

Alismoxide Sicherheitsinformationen

  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Alismoxide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N0426-10mM*1mLinDMSO
Alismoxide
87701-68-6 99.67%
10mM*1mLinDMSO
¥1870 2023-07-26
MedChemExpress
HY-N0426-10mg
Alismoxide
87701-68-6 98.57%
10mg
¥1200 2025-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP788-1mg
Alismoxide
87701-68-6 98+%
1mg
857CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP788-5mg
Alismoxide
87701-68-6 98+%
5mg
1809CNY 2021-05-08
Chemenu
CM255507-10mg
(1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
87701-68-6 98%
10mg
$207 2021-06-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0746-20mg
Alismoxide
87701-68-6 HPLC≥98%
20mg
¥1380元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28435-1mg
Alismoxide
87701-68-6 98%
1mg
¥139.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28435-5mg
Alismoxide
87701-68-6 98%
5mg
¥956.0 2024-07-18
DC Chemicals
DCH-034-20 mg
Alismoxide
87701-68-6 >98%, Standard References Grade
20mg
$280.0 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A860633-10mg
Alismoxide
87701-68-6 >98%
10mg
¥1,947.60 2022-01-13

Alismoxide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Benzene ;  rt
1.2 Reagents: Nickel ;  30 min, rt
1.3 Reagents: Nickel ;  30 min, rt
1.4 Reagents: Nickel ;  30 min, rt
1.5 Reagents: Nickel ;  30 min, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Phosphinic acid Solvents: Water ;  90 min, rt
1.3 Reagents: Phosphinic acid Solvents: Water ;  3 h, rt
1.4 Reagents: Phosphinic acid Solvents: Water ;  30 min, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Ethanol ,  Benzene ;  rt
2.2 Reagents: Nickel ;  30 min, rt
2.3 Reagents: Nickel ;  30 min, rt
2.4 Reagents: Nickel ;  30 min, rt
2.5 Reagents: Nickel ;  30 min, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Sesquiterpenoids from muriceides collaris
Shi, Xue-feng; et al, Yaoxue Xuebao, 2015, 50(9), 1156-1160

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Sesquiterpenoids from muriceides collaris
Shi, Xue-feng; et al, Yaoxue Xuebao, 2015, 50(9), 1156-1160

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tosylhydrazine Solvents: Ethanol ;  90 min, reflux; reflux → rt
1.2 Solvents: Chloroform ;  rt → -50 °C
1.3 Reagents: Benzoic acid Solvents: Tetrahydrofuran ;  30 min, -50 °C
1.4 Reagents: Sodium acetate ;  -50 °C; -50 °C → reflux; 1 h, reflux
2.1 Solvents: Tetrahydrofuran ;  rt
2.2 Reagents: Phosphinic acid Solvents: Water ;  90 min, rt
2.3 Reagents: Phosphinic acid Solvents: Water ;  3 h, rt
2.4 Reagents: Phosphinic acid Solvents: Water ;  30 min, rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Solvents: Ethanol ,  Benzene ;  rt
3.2 Reagents: Nickel ;  30 min, rt
3.3 Reagents: Nickel ;  30 min, rt
3.4 Reagents: Nickel ;  30 min, rt
3.5 Reagents: Nickel ;  30 min, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Alismoxide Raw materials

Alismoxide Preparation Products

Alismoxide Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:87701-68-6)Alismoxide
Bestellnummer:A1205479
Bestandsstatus:in Stock
Menge:50mg/100mg/250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 15:57
Preis ($):237.0/401.0/761.0
Email:sales@amadischem.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:87701-68-6)Alismoxide
Bestellnummer:CRN0856
Bestandsstatus:in stock
Menge:5mg/20mg/50mg
Reinheit:≥98%
Preisinformationen zuletzt aktualisiert:Friday, 14 March 2025 10:55
Preis ($):
Email:1197063825@qq.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:87701-68-6)Alismoxide
A1205479
Reinheit:99%/99%/99%
Menge:50mg/100mg/250mg
Preis ($):237.0/401.0/761.0
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:87701-68-6)Alismoxide
CRN0856
Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung
Email